molecular formula C10H14ClNO2 B1519536 4-[Ethyl(methyl)amino]benzoic acid hydrochloride CAS No. 1221724-72-6

4-[Ethyl(methyl)amino]benzoic acid hydrochloride

Cat. No. B1519536
M. Wt: 215.67 g/mol
InChI Key: TYBNGYAZAHHXSM-UHFFFAOYSA-N
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Description

“4-[Ethyl(methyl)amino]benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1221724-72-6 . It has a molecular weight of 215.68 . The IUPAC name for this compound is 4-[ethyl(methyl)amino]benzoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “4-[Ethyl(methyl)amino]benzoic acid hydrochloride” is 1S/C10H13NO2.ClH/c1-3-11(2)9-6-4-8(5-7-9)10(12)13;/h4-7H,3H2,1-2H3,(H,12,13);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-[Ethyl(methyl)amino]benzoic acid hydrochloride” is a powder . It is stored at room temperature .

Scientific Research Applications

  • 4-(Aminomethyl)benzoic acid (PAMBA)

    • Application : This compound can be used in the synthesis of various substances, including Cobalt carboxy phosphonates, Apoptozole (Az), and a cyclopeptide composed of L-glutamic acid and 3-aminobenzoic acid .
  • Synthesis of benzamides

    • Application : Benzamides are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
    • Methods of Application : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
    • Results or Outcomes : The method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
  • 4-Ethylbenzoic acid

    • Application : This compound was used in the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate. It was also used to functionalize the edge of “pristine” graphite in the presence of polyphosphoric acid/phosphorus pentoxide .
  • 4-(Methylamino)benzoic acid

    • Application : This compound is used in peptide synthesis .
  • Aminomethylbenzoic acid (PAMBA)

    • Application : PAMBA is an antifibrinolytic .
  • PRL-8-53

    • Application : PRL-8-53 is a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans .
  • 4-Aminobenzoic Acid Derivatives

    • Application : 4-aminobenzoic acid (PABA) and its derivatives have exhibited various biological activities. In this study, PABA was combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .
    • Results or Outcomes : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
  • 4-Aminobenzoic Acid (PABA)

    • Application : PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
    • Methods of Application : Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
  • 4-Ethylbenzoic Acid

    • Application : This compound was used in the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate. It was also used to functionalize the edge of “pristine” graphite in the presence of polyphosphoric acid/phosphorus pentoxide .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “4-[Ethyl(methyl)amino]benzoic acid hydrochloride” are not mentioned in the sources I found, similar compounds have shown potential in the synthesis of bioactive peptides . These peptides have shown cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity . This suggests potential applications in the treatment of diseases like cystic fibrosis.

properties

IUPAC Name

4-[ethyl(methyl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-3-11(2)9-6-4-8(5-7-9)10(12)13;/h4-7H,3H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBNGYAZAHHXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Ethyl(methyl)amino]benzoic acid hydrochloride

CAS RN

1221724-72-6
Record name 4-[ethyl(methyl)amino]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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